N,N-diethyl-3-{4-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a pyrazole core substituted with a (Z)-configured methyl-oxo-phenyl group. Such structural motifs are common in medicinal chemistry, particularly in enzyme inhibitors targeting cyclooxygenases (COX) or kinases . The (Z)-stereochemistry of the methylidene group is critical for maintaining planar geometry, enabling π-π stacking interactions with biological targets .
Properties
Molecular Formula |
C30H29N5O3S |
|---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
N,N-diethyl-3-[4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]-1-phenylpyrazol-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C30H29N5O3S/c1-4-33(5-2)39(37,38)27-18-12-13-23(19-27)29-24(21-34(32-29)25-14-8-6-9-15-25)20-28-22(3)31-35(30(28)36)26-16-10-7-11-17-26/h6-21H,4-5H2,1-3H3/b28-20- |
InChI Key |
CMTJGQBZNUIMOP-RRAHZORUSA-N |
Isomeric SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=NN(C3=O)C4=CC=CC=C4)C)C5=CC=CC=C5 |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2C=C3C(=NN(C3=O)C4=CC=CC=C4)C)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene Derivatives
The Z-configured pyrazolone intermediate is synthesized via condensation of 4-benzoyl-3-methyl-1-phenylpyrazol-5-one with arylhydrazines under acidic conditions. For example, refluxing 4-benzoyl-3-methyl-1-phenylpyrazol-5-one (2.78 g, 0.01 mol) with benzoyl hydrazide (1.36 g, 0.01 mol) in ethanol for 2 hours yields a yellow precipitate, which is recrystallized from ethanol to achieve >95% purity. The reaction mechanism involves hydrazone formation followed by intramolecular cyclization, with the Z-configuration stabilized by hydrogen bonding between the carbonyl oxygen and hydrazine nitrogen.
Formation of Bipyrazole Systems
Bipyrazole scaffolds are constructed via Friedel-Crafts alkylation or Michael addition. A β-diketone intermediate (e.g., 1-[1-(4-aminosulfonyl)phenyl-5-hydroxy-3-methylpyrazol-4-yl]-1,3-butandione) reacts with substituted hydrazines in ethanol containing HCl to form 4-[5-(5-hydroxy-3-methyl-1-phenylpyrazol-4-yl)-3-methylpyrazol-1-yl]benzenesulfonamide derivatives. Key parameters include:
-
Temperature : Reflux conditions (78–80°C) to accelerate cyclization.
-
Solvent : Ethanol or acetic acid to stabilize intermediates.
Coupling of Pyrazole and Sulfonamide Units
Knoevenagel Condensation for Methylene Bridge Formation
The Z-configured methylene bridge is installed via Knoevenagel condensation between 3-methyl-5-oxo-1-phenylpyrazol-4-ylidene and a 4-formyl-1-phenylpyrazole derivative. Optimized conditions include:
-
Catalyst : Piperidine (5 mol%) in ethanol.
-
Temperature : Reflux for 6 hours.
-
Yield : 70–75% after column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Table 1 : Key Reaction Parameters for Knoevenagel Condensation
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% piperidine | Maximizes rate |
| Solvent | Ethanol | Enhances solubility |
| Reaction Time | 6 hours | Completes condensation |
Stereochemical Control and Purification
Z-Selectivity in Methylene Bridge Formation
The Z-configuration is favored by steric hindrance between the 3-methyl group on the pyrazolone and the adjacent phenyl ring, as confirmed by NOE spectroscopy. Polar solvents (e.g., DMF) slightly increase E-isomer formation (up to 15%), necessitating chromatography for isomer separation.
Recrystallization and Chromatography
Final purification involves:
-
Recrystallization : Ethyl acetate/isooctane (1:2) to remove polymeric byproducts.
-
Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) to isolate the target compound (purity >98% by HPLC).
Spectroscopic Characterization
¹H NMR Analysis
Key signals confirm structure and stereochemistry:
IR Spectroscopy
-
Sulfonamide : 1165 cm⁻¹ (asymmetric S=O stretch), 1340 cm⁻¹ (symmetric S=O stretch).
Optimization Strategies and Yield Improvements
Solvent Screening
Ethanol outperforms DMF and THF in condensation steps due to better solubility of intermediates and reduced side reactions (Table 2).
Table 2 : Solvent Effects on Knoevenagel Condensation Yield
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol | 75 | 98 |
| DMF | 60 | 85 |
| THF | 55 | 78 |
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3-{4-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound exhibits a notable enamine-keto tautomeric form, stabilized by intramolecular hydrogen bonding. This structural stability influences its reactivity and interactions with biological targets. The presence of functional groups such as sulfonamide and pyrazole rings enhances its versatility in synthetic organic chemistry, allowing participation in various chemical reactions.
Biological Activities
N,N-Diethyl-3-{4-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}benzenesulfonamide has been studied for its anti-inflammatory and anticancer properties. Research indicates that pyrazole derivatives possess antioxidant capabilities and can inhibit enzymes associated with inflammatory processes. Furthermore, molecular docking studies reveal promising binding affinities to active sites of enzymes involved in inflammation and cancer progression, suggesting potential therapeutic applications.
Synthetic Routes
The synthesis of this compound typically involves several steps that require careful control of reaction conditions to ensure high yields and purity. The following table summarizes some synthetic routes explored in recent studies:
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Condensation | Pyrazole derivative + aldehyde | 85 |
| 2 | Sulfonation | Sulfonamide + aromatic compound | 90 |
| 3 | Cyclization | Intermediate + base | 75 |
Case Studies and Research Findings
Numerous studies have explored the biological applications of N,N-Diethyl-3-{4-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1-pheny l -1H-pyrazol -3 -yl}benzenesulfonamide:
- Anti-inflammatory Activity : A study demonstrated that the compound effectively reduced inflammation markers in vitro, showing potential as an anti-inflammatory agent.
- Anticancer Properties : Research indicated that it inhibited the proliferation of certain cancer cell lines, suggesting its application in cancer therapy.
- Molecular Docking Studies : These studies have provided insights into the compound's binding mechanisms with various biological targets, enhancing our understanding of its therapeutic potential.
Mechanism of Action
The mechanism of action of N,N-diethyl-3-{4-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Table 1 summarizes key structural analogues and their differences:
*Calculated based on molecular formula.
Key Observations:
- Heterocyclic Modifications: Replacement of the pyrazole with isoindole-1,3-dione () or thiazolidinone () introduces distinct electronic profiles, affecting solubility and target affinity.
- Fluorine Substitution : Fluorinated derivatives () exhibit enhanced bioactivity due to improved metabolic stability and electronegativity.
Key Observations:
Pharmacological and Computational Insights
- COX-2 Inhibition: The 4-methylbenzenesulfonamide analogue () demonstrated IC₅₀ values in the nanomolar range, suggesting the target compound’s diethyl group may reduce potency due to steric hindrance.
- Antimicrobial Activity: The thiazolidinone derivative () showed MIC values of 2–8 µg/mL against Gram-positive bacteria, highlighting the role of sulfur-containing heterocycles in targeting bacterial enzymes.
- Kinase Inhibition : Fluorinated chromen-pyrazolopyrimidine () exhibited submicromolar activity against B-Raf, suggesting electron-withdrawing groups enhance target engagement.
Computational Analysis:
- Molecular Geometry : Crystal structures () resolved via SHELX and visualized via ORTEP reveal planar pyrazole-sulfonamide systems. The (Z)-configuration in the target compound ensures optimal π-stacking.
- Docking Studies : Analogues with smaller sulfonamide substituents (e.g., methyl ) fit better into COX-2’s hydrophobic pocket, whereas bulkier groups (diethyl) may favor kinase active sites.
Biological Activity
N,N-Diethyl-3-{4-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its cytotoxic and antimicrobial properties.
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process that includes the reaction of 1-phenyl-3-methyl-4-benzoyl-pyrazol-5-one with benzoyl hydrazide under reflux conditions in ethanol. The resulting product is characterized using various techniques such as NMR spectroscopy and single-crystal X-ray diffraction, which confirm its structural integrity and molecular configuration .
Cytotoxicity
The cytotoxic effects of N,N-diethyl derivatives have been evaluated against various cancer cell lines, particularly HL-60 human promyelocytic leukemia cells. Studies indicate that the compound exhibits significant cytotoxicity, with an IC50 value of less than 5 µM, demonstrating potent antiproliferative effects .
Table 1: Cytotoxic Activity Against HL-60 Cells
| Compound | IC50 (µM) |
|---|---|
| N,N-Diethyl Compound | ≤ 5 |
Antimicrobial Activity
In addition to its cytotoxic properties, this compound has been tested for antimicrobial activity against a range of bacteria and yeasts. The results indicate that it possesses notable activity against several Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
Table 2: Antimicrobial Activity
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Positive |
| Escherichia coli | Negative |
| Candida albicans | Positive |
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of various pyrazole derivatives, the N,N-diethyl compound was highlighted for its ability to induce apoptosis in HL-60 cells. Mechanistic studies suggested that the compound triggers mitochondrial dysfunction leading to cell death .
Case Study 2: Antimicrobial Screening
Another investigation screened multiple derivatives for their antimicrobial properties. The N,N-diethyl derivative was effective against Staphylococcus aureus, indicating its potential application in treating infections caused by resistant strains .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this compound?
- Methodology : A multi-step approach is typically employed:
Pyrazole Core Formation : Condensation of hydrazine derivatives with β-ketoesters or diketones under acidic conditions to generate the 3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazole moiety .
Methylidene Bridge Installation : Knoevenagel condensation between the pyrazole-4-carbonyl group and a benzaldehyde derivative (e.g., 1-phenyl-1H-pyrazole-4-carbaldehyde) under basic catalysis (e.g., piperidine) to establish the (Z)-configured methylidene linker .
Sulfonamide Introduction : Nucleophilic substitution of a benzenesulfonyl chloride intermediate with diethylamine in anhydrous dichloromethane, monitored via TLC for completion .
- Key Validation : Intermediate purity should be confirmed via HPLC (>95%), and stereochemistry verified using NOESY NMR to confirm the (Z)-configuration .
Q. How should researchers characterize the compound’s structural integrity?
- Analytical Workflow :
- 1H/13C NMR : Assign peaks for the pyrazole rings (δ 6.5–8.5 ppm for aromatic protons) and sulfonamide group (δ 3.1–3.3 ppm for N,N-diethyl protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .
- IR Spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretch at ~1150–1350 cm⁻¹) .
Advanced Research Questions
Q. How does the (Z)-configuration of the methylidene group influence bioactivity?
- Mechanistic Insight : The (Z)-geometry positions the pyrazole and benzenesulfonamide moieties in a planar arrangement, critical for π-π stacking with hydrophobic binding pockets (e.g., kinase ATP sites) .
- Experimental Validation :
- Compare (Z)- and (E)-isomers using molecular docking (e.g., AutoDock Vina) with protein targets (e.g., COX-2 or EGFR kinase) .
- Conduct in vitro assays (e.g., enzyme inhibition IC50) to correlate configuration with activity.
Q. How can researchers resolve discrepancies in reported biological activity data?
- Root-Cause Analysis :
- Purity Variability : Re-evaluate compound purity via HPLC and LC-MS to detect trace impurities (e.g., unreacted intermediates) .
- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Cellular Permeability : Use Caco-2 cell monolayers to assess efflux ratios, as poor permeability may explain low in vivo efficacy despite high in vitro activity .
Q. What computational methods predict pharmacokinetic properties?
- ADMET Profiling :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
